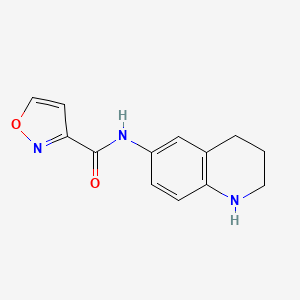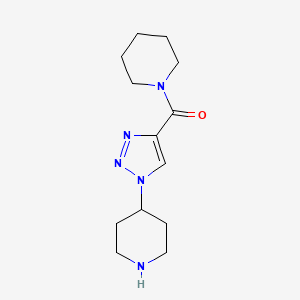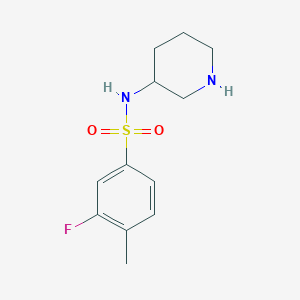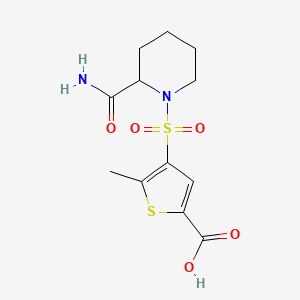
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide, also known as THQ-OX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THQ-OX belongs to the class of oxazole-containing compounds and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, this compound has been shown to inhibit the NS5B polymerase activity of the hepatitis C virus. In antibacterial research, this compound has been shown to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In antiviral research, this compound has been shown to inhibit the viral RNA replication and protein expression. In antibacterial research, this compound has been shown to disrupt the bacterial cell membrane and inhibit the bacterial growth.
実験室実験の利点と制限
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent activity against various cancer cell lines, viruses, and bacteria. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also exhibits some toxicity towards normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the mechanism of action of this compound in more detail. This can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in vivo. This can provide valuable information for the development of this compound as a therapeutic agent. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.
合成法
The synthesis of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In antiviral research, this compound has been shown to inhibit the replication of the hepatitis C virus. In antibacterial research, this compound has been shown to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(12-5-7-18-16-12)15-10-3-4-11-9(8-10)2-1-6-14-11/h3-5,7-8,14H,1-2,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGRXSUYVNIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=NOC=C3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)



![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)

![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)

